Cas no 855715-35-4 (5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid)

5-Thia-1,7-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid is a heterocyclic compound featuring a complex tricyclic scaffold with fused thiazole and diazepine rings. Its rigid polycyclic structure and carboxylic acid functionality make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting enzyme inhibition or receptor modulation. The compound’s unique architecture offers opportunities for structural diversification, enabling precise tuning of physicochemical properties. Its stability and synthetic accessibility further enhance its utility in pharmaceutical research. This scaffold is of interest in developing novel therapeutics due to its potential for high binding affinity and selectivity in biological systems.
5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid structure
855715-35-4 structure
商品名:5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid
CAS番号:855715-35-4
MF:C10H6N2O2S
メガワット:218.232
CID:3107425
PubChem ID:5101518

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid
    • G26680
    • 5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
    • 855715-35-4
    • 5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylicacid
    • 836-503-4
    • Thieno[2 inverted exclamation marka,3 inverted exclamation marka:4,5]imidazo[1,2-a]pyridine-2-carboxylic acid
    • CS-0231055
    • 5-THIA-1,7-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-2(6),3,7,9,11-PENTAENE-4-CARBOXYLIC ACID
    • 5-Thia-1,7-diazatricyclo(6.4.0.0,2,6)dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
    • DTXSID301195611
    • 5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
    • Thieno(2',3':4,5)imidazo(1,2-a)pyridine-2-carboxylic acid
    • AKOS000117356
    • Z56347514
    • FJB71535
    • HMS1717F15
    • EN300-10683
    • Thieno[2a(2),3a(2):4,5]imidazo[1,2-a]pyridine-2-carboxylic acid
    • 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid
    • インチ: InChI=1S/C10H6N2O2S/c13-10(14)7-5-6-9(15-7)11-8-3-1-2-4-12(6)8/h1-5H,(H,13,14)
    • InChIKey: DZJHCXAWQGHBST-UHFFFAOYSA-N
    • ほほえんだ: c1ccn2c(c1)nc3c2cc(s3)C(=O)O

計算された属性

  • せいみつぶんしりょう: 218.01499861Da
  • どういたいしつりょう: 218.01499861Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 82.8Ų

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid セキュリティ情報

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B704260-50mg
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid
855715-35-4
50mg
$ 95.00 2022-06-06
Enamine
EN300-10683-2.5g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
2.5g
$726.0 2023-10-28
Enamine
EN300-10683-0.25g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
0.25g
$142.0 2023-10-28
Enamine
EN300-10683-5.0g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
5.0g
$1074.0 2023-02-09
Enamine
EN300-10683-10g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
10g
$1593.0 2023-10-28
Aaron
AR019KMT-50mg
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
50mg
$116.00 2025-03-01
Aaron
AR019KMT-1g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
1g
$536.00 2025-03-01
Aaron
AR019KMT-100mg
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
100mg
$160.00 2025-03-01
1PlusChem
1P019KEH-1g
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
1g
$515.00 2025-03-03
1PlusChem
1P019KEH-50mg
5-thia-1,7-diazatricyclo[6.4.0.0,2,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxylic acid
855715-35-4 95%
50mg
$134.00 2025-03-03

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid 関連文献

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acidに関する追加情報

Introduction to 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid (CAS No. 855715-35-4)

5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid, identified by its unique Chemical Abstracts Service (CAS) number 855715-35-4, represents a structurally intricate heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to a class of molecules characterized by a fused thia and diazacyclic framework, which is known for its potential to exhibit diverse biological activities due to its complex three-dimensional structure and electronic properties.

The molecular architecture of 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid is highly sophisticated, featuring a tricyclic system with sulfur and nitrogen atoms embedded within its ring structure. This arrangement imparts unique steric and electronic characteristics that make it a promising candidate for further exploration in drug discovery. The presence of multiple chiral centers and functional groups further enhances its versatility as a scaffold for developing novel therapeutic agents.

In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and their potential to interact with biological targets in complex ways. The specific scaffold of 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid has been the focus of several studies aimed at understanding its pharmacological properties and exploring its utility in medicinal chemistry.

One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with target proteins and enzymes. Researchers have hypothesized that its unique structural features could enable it to bind to pockets that are difficult to access with simpler molecular entities. This has led to investigations into its potential as an inhibitor or modulator of various enzymes involved in metabolic pathways, inflammation, and other disease-related processes.

Recent advancements in computational chemistry have allowed for more detailed simulations of how 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid might interact with biological targets at the molecular level. These studies have provided valuable insights into the compound's binding affinity and specificity, helping researchers refine their designs for more effective therapeutic agents.

The synthesis of 5-thia-1,7-diazatricyclo6.4.0.0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid presents significant challenges due to its complex tricyclic framework and the need for precise stereocontrol during its construction. However, recent developments in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for detailed biological testing.

In terms of biological activity, preliminary studies have suggested that 5-thia-1���7-diazatricyclo6。4。0。0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid may exhibit inhibitory effects on certain enzymes implicated in cancer progression and inflammatory diseases。 These findings are particularly exciting as they open up new avenues for developing treatments targeting these conditions。

The compound's ability to cross the blood-brain barrier is another area of interest, as many therapeutic agents struggle with this challenge。 Preliminary data indicate that 5-thia-1,7-diazatricyclo6。4。0。0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid may possess the necessary properties to facilitate this process, making it a candidate for treating neurological disorders。

Future research will likely focus on optimizing the synthesis of 5-thia-1,7-diazatricyclo6。4。0。0,2,6dodeca-2(6),3,7,9,11-pentaene-4-carboxylic Acid and exploring its potential in preclinical studies。 The goal is to validate its biological activity and identify any toxicological concerns before moving towards clinical trials。

The development of novel heterocyclic compounds like 5-thia-1,7-diazatricyclo6。4。0。0,2,6dodeca-2(6),3,7,9،11-pentaene-4-carboxylic Acid underscores the importance of innovative approaches in drug discovery。 As our understanding of complex molecular interactions continues to grow, compounds such as this one will play an increasingly critical role in addressing unmet medical needs。

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